4-methyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family, characterized by the presence of a methyl group and a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 140.14 g/mol. This compound is significant in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer.
4-methyl-1H-pyrazole-3-carboxamide can be classified as a pyrazole derivative, which is a five-membered ring structure containing two nitrogen atoms. It is often studied for its biological activities and has been identified as an androgen receptor modulator, making it relevant in the field of oncology .
The synthesis of 4-methyl-1H-pyrazole-3-carboxamide can be achieved through several methods, primarily involving the cyclization of appropriate precursors. A common approach involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
One specific method includes:
The yield and purity of the product can be enhanced through recrystallization techniques, which help in isolating the desired compound from by-products .
The molecular structure of 4-methyl-1H-pyrazole-3-carboxamide features a pyrazole ring substituted at the 4-position with a methyl group and at the 3-position with a carboxamide group. The structural representation can be summarized as follows:
This structure allows for various interactions with biological targets, contributing to its pharmacological properties .
4-methyl-1H-pyrazole-3-carboxamide is involved in several chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions under which these reactions are performed significantly affect the yield and selectivity of the products .
The mechanism of action of 4-methyl-1H-pyrazole-3-carboxamide primarily involves its interaction with androgen receptors. As an androgen receptor modulator, it binds to these receptors, influencing gene expression related to cell growth and differentiation. This modulation can inhibit or promote pathways that are critical in cancer progression, particularly in androgen-dependent cancers like prostate cancer.
Research indicates that this compound may exhibit selective antagonistic properties on androgen receptors, leading to potential therapeutic effects in managing hormone-sensitive malignancies .
The physical properties of 4-methyl-1H-pyrazole-3-carboxamide include:
Chemical properties include:
4-methyl-1H-pyrazole-3-carboxamide has several scientific applications:
The pyrazole scaffold emerged as a pharmacologically significant heterocycle following Ludwig Knorr’s seminal synthesis in 1883, which enabled systematic exploration of its derivatives [5] [8]. Early work focused on simple analogs like antipyrine (phenazone), but the late 20th century witnessed strategic incorporation of carboxamide groups to enhance target selectivity and metabolic stability. The discovery of rimonabant (SR141716), a 1,5-diarylpyrazole-3-carboxamide, marked a watershed as a cannabinoid CB1 receptor antagonist for obesity treatment [6] [9]. This breakthrough validated pyrazole carboxamides as privileged scaffolds, accelerating research into analogs like 4-methyl-1H-pyrazole-3-carboxamide – a structurally simplified derivative optimized for synthetic versatility and target engagement. Contemporary design leverages computational approaches like CoMFA (Comparative Molecular Field Analysis) to model substituent effects, enabling rational optimization of pyrazole carboxamide pharmacophores [9].
Table 1: Key Pyrazole Carboxamide Therapeutics
Compound Name | Core Structure | Primary Therapeutic Area | Key Features |
---|---|---|---|
Rimonabant (SR141716) | 1,5-Diaryl-3-carboxamide | Anti-obesity | CB1 inverse agonist |
Crizotinib | 3-Carboxamide fused imidazole | Anticancer | ALK/ROS1 inhibitor |
SCU2028 | Pyrazole-4-carboxamide | Antifungal | Succinate dehydrogenase inhibitor |
Pym-5 (Anticancer derivative) | 1H-Pyrazole-3-carboxamide | Anticancer | DNA minor groove binder |
The 4-methyl-1H-pyrazole-3-carboxamide core exhibits distinct physicochemical properties critical for bioactivity:
The carboxamide group (-CONH₂) at C3 is a master regulator of the molecule’s pharmacological profile. Its impact manifests through three primary mechanisms:
Table 2: Impact of C3-Carboxamide Modifications on Bioactivity
Modification Type | Example Compound | Target Interaction Change | Biological Effect Change |
---|---|---|---|
N-Alkylation (Linear chain) | Rimonabant analog | Reduced H-bond to Lys192 (CB1) | Loss of CB1 antagonism [7] |
N-Arylation | SCU2028 | Enhanced π-stacking in SDH pocket | Antifungal activity ↑ [4] |
Carbonyl → Sulfonyl | Sulfonamide analog | Altered electrostatic potential | CB1 binding abolished [7] |
Unmodified (-CONH₂) | pym-5 | Optimal H-bond to DNA minor groove | K = 1.06 × 10⁵ M⁻¹ [3] |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7